molecular formula C19H22ClN3O B5274711 4-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)piperazine-1-carboxamide

4-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)piperazine-1-carboxamide

Cat. No.: B5274711
M. Wt: 343.8 g/mol
InChI Key: RECCUOWCVGNCLZ-UHFFFAOYSA-N
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Description

4-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, substituted with a 2-chlorophenylmethyl group and a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Substitution Reactions: The piperazine ring is then substituted with the 2-chlorophenylmethyl group and the 4-methylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

4-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)piperazine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities.

    Biological Studies: It is used in studies to understand its effects on various biological systems and pathways.

    Chemical Research: The compound is used as a building block in the synthesis of other complex molecules.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide: A closely related compound with similar structural features.

    N-(4-chlorophenyl)-N’-(4-methylphenyl)piperazine: Another piperazine derivative with similar substituents.

Uniqueness

4-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which can influence its biological activity and chemical properties. The presence of both the 2-chlorophenylmethyl and 4-methylphenyl groups provides a distinct profile that can be advantageous in certain applications.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-15-6-8-17(9-7-15)21-19(24)23-12-10-22(11-13-23)14-16-4-2-3-5-18(16)20/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECCUOWCVGNCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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